![molecular formula C6H5FN2O4S B1371737 3-Fluoro-5-nitrobenzene-1-sulfonamide CAS No. 1181512-39-9](/img/structure/B1371737.png)
3-Fluoro-5-nitrobenzene-1-sulfonamide
Overview
Description
3-Fluoro-5-nitrobenzene-1-sulfonamide, commonly known as FNB-1, is a synthetic chemical compound with a wide range of applications in the scientific and industrial fields. FNB-1 is an important building block in organic synthesis, and has been used as a starting material for the production of pharmaceuticals, dyes, and other industrial products. It has also been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research, which involves the study of proteomes and their functions. It is utilized as a biochemical tool for understanding protein interactions and dynamics within biological systems .
Tumor-Targeting Fluorescent Probes
Sulfonamide derivatives, including those related to 3-Fluoro-5-nitrobenzene-1-sulfonamide, have been synthesized for use as tumor-targeting fluorescent probes. These probes are important for noninvasive detection of cancers through fluorescent imaging .
Antibacterial Drugs
Sulfonamides, including derivatives of 3-Fluoro-5-nitrobenzene-1-sulfonamide, have been used as antibacterial drugs for decades. They are synthesized through amidation reactions and characterized for their antibacterial properties .
Drug Design and DNA Interaction
Research has been conducted on drug intermediate derivatives of sulfonamides, including 3-Fluoro-5-nitrobenzene-1-sulfonamide, for their potential to interact with DNA. This is part of the broader effort to design new drug molecules with medicinal importance .
Fluoroalkylation Chemistry
The unique effects of fluorine in organic reactions, such as fluoroalkylation, are an area of interest in chemical research. Compounds like 3-Fluoro-5-nitrobenzene-1-sulfonamide contribute to understanding these unique fluorine effects .
properties
IUPAC Name |
3-fluoro-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZODITESTMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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